molecular formula C8H13N3O B11790187 2-(4-Methyl-1H-imidazol-2-yl)morpholine

2-(4-Methyl-1H-imidazol-2-yl)morpholine

Cat. No.: B11790187
M. Wt: 167.21 g/mol
InChI Key: SJKULWSGUOWNMN-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-imidazol-2-yl)morpholine ( 1442086-27-2) is a nitrogen- and oxygen-containing heterocyclic compound of significant interest in medicinal chemistry research. With the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol, it features a fused imidazole-morpholine structure that serves as a privileged scaffold in drug discovery . Recent high-impact research has identified closely related 3-(imidazol-2-yl)morpholine derivatives as a novel class of nature-inspired catalytic inhibitors of human DNA topoisomerase IIα (Topo IIα) . These compounds exhibit a unique mechanism of action by binding to the ATPase domain of the enzyme, thereby providing selective inhibition of Topo IIα over a range of human protein kinases . This catalytic inhibition mechanism is distinct from clinical topoisomerase II poisons, as it does not induce DNA double-strand breaks, positioning this chemical class as a promising starting point for the development of safer chemotherapeutic agents with reduced genotoxic side effects . The integration of the imidazole ring, a key component in many biological systems, with the morpholine moiety, which often enhances bioavailability and target affinity, makes this compound a valuable template . Research into analogous structures demonstrates that the imidazole-morpholine core can be optimized for diverse pharmacological activities, including antimicrobial and anticancer applications . This reagent is intended for use in hit-to-lead optimization campaigns, mechanism-of-action studies, and the synthesis of more complex hybrid molecules for biochemical screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(5-methyl-1H-imidazol-2-yl)morpholine

InChI

InChI=1S/C8H13N3O/c1-6-4-10-8(11-6)7-5-9-2-3-12-7/h4,7,9H,2-3,5H2,1H3,(H,10,11)

InChI Key

SJKULWSGUOWNMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2CNCCO2

Origin of Product

United States

Derivatization at the Morpholine Nitrogen:the Secondary Amine in the Morpholine Ring is a Nucleophilic Center and Can Undergo a Variety of Common Transformations.

N-Alkylation: Reaction with alkyl halides or reductive amination can introduce various alkyl or arylmethyl groups.

N-Acylation: Treatment with acid chlorides, anhydrides, or isocyanates yields the corresponding amides, carbamates, and ureas.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups. e3s-conferences.org

Derivatization at the Imidazole Nitrogen:the Imidazole Ring Also Contains a Secondary Amine That Can Be Functionalized, Typically After Deprotonation with a Suitable Base.

N-Alkylation/N-Arylation: Similar to the morpholine (B109124) nitrogen, reactions with electrophiles like alkyl halides or aryl halides can introduce substituents. This can sometimes lead to a mixture of N1 and N3 substituted products, depending on the tautomeric equilibrium and reaction conditions. nih.gov

N-Acylation: Reaction with acylating agents can also occur at the imidazole (B134444) nitrogen.

Derivatization at the Imidazole Methyl Group:the Methyl Group Offers Further Possibilities for Functionalization, Although This Typically Requires More Forcing Conditions.

Halogenation: Radical halogenation could introduce a halo-methyl group, which can then serve as a handle for further nucleophilic substitution.

Oxidation: Oxidation could convert the methyl group to a hydroxymethyl or carboxylic acid group, providing a new point for diversification.

The following table outlines potential derivatization strategies for creating structural diversity.

Reaction SiteReaction TypeReagents and ConditionsResulting Functional Group
Morpholine (B109124) N-H N-AlkylationR-X (Alkyl Halide), Base (e.g., K₂CO₃)Tertiary Amine
N-AcylationRCOCl (Acid Chloride), Base (e.g., Et₃N)Amide
N-SulfonylationRSO₂Cl (Sulfonyl Chloride), BaseSulfonamide
Reductive AminationRCHO (Aldehyde), Reducing Agent (e.g., NaBH(OAc)₃)Tertiary Amine
Imidazole (B134444) N-H N-AlkylationR-X, Base (e.g., NaH)N-Substituted Imidazole
Michael Additionα,β-Unsaturated Ester/Ketone, BaseN-Substituted Imidazole
Imidazole C-H Electrophilic SubstitutionHalogenating agent (e.g., NBS, I₂)Halogenated Imidazole
Imidazole -CH₃ OxidationOxidizing Agent (e.g., KMnO₄)Carboxylic Acid

Advanced Spectroscopic Analysis of 2-(4-Methyl-1H-imidazol-2-yl)morpholine Currently Unavailable

A comprehensive search of publicly available scientific literature and spectroscopic databases has revealed a lack of specific experimental data for the compound this compound. As a result, a detailed and scientifically accurate article focusing solely on the advanced spectroscopic and structural characterization of this specific molecule, as per the requested outline, cannot be generated at this time.

The instructions provided require a thorough analysis based on detailed research findings, including data tables for Nuclear Magnetic Resonance (NMR) and Infrared (IR)/Raman spectroscopy. This includes specific data points for ¹H and ¹³C NMR, elucidation of connectivity through 2D NMR techniques (COSY, HSQC, HMBC, NOESY), and vibrational mode assignments.

While general spectroscopic characteristics of the constituent morpholine and methyl-imidazole moieties are well-documented in chemical literature, applying this general knowledge to generate specific data for the complete, unique structure of this compound would be speculative and would not meet the required standards of scientific accuracy and adherence to verified experimental data.

To provide the requested article, access to synthesis and characterization reports that specifically detail the experimental NMR and IR/Raman data for this compound is necessary. Such data is not presently found in the indexed scientific papers and databases. Therefore, the construction of the requested detailed article with interactive data tables is not feasible without fabricating information, which would violate the core principles of scientific accuracy.

Advanced Spectroscopic and Structural Characterization Studies

Infrared (IR) and Raman Spectroscopy

Hydrogen Bonding Network Analysis

A comprehensive analysis of the hydrogen bonding network is crucial for understanding the supramolecular assembly of 2-(4-Methyl-1H-imidazol-2-yl)morpholine in the solid state. This analysis, typically derived from single-crystal X-ray diffraction data, would identify all classical and non-classical hydrogen bonds.

For this compound, the primary hydrogen bond donor is the N-H group of the imidazole (B134444) ring. The potential acceptors are the nitrogen atom of the imidazole ring and the oxygen and nitrogen atoms of the morpholine (B109124) ring. It is expected that strong N-H···N or N-H···O interactions would be the dominant feature, often leading to the formation of chains or dimers. nih.govnih.gov For instance, in many imidazole-containing crystal structures, molecules are linked into chains by N-H···N hydrogen bonds. nih.gov The morpholine oxygen atom is also a competent hydrogen bond acceptor. researchgate.net The analysis would involve creating a detailed table of all identified hydrogen bonds, including donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle, to quantify the strength and geometry of these interactions.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of newly synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to determine the exact mass of the protonated molecule, [M+H]⁺. nih.govresearchgate.net This experimental mass would then be compared to the theoretically calculated mass for the molecular formula C₈H₁₃N₃O. A high degree of accuracy, typically within a few parts per million (ppm), provides unambiguous confirmation of the elemental composition. nih.gov

Table 1: Theoretical vs. Experimental Mass Data for this compound (Note: This table is illustrative as experimental data was not found.)

IonTheoretical m/zExperimental m/zDifference (ppm)
[C₈H₁₃N₃O + H]⁺168.1131Data not foundData not found

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the parent ion ([M+H]⁺). The resulting fragmentation pattern provides a fingerprint that helps to confirm the connectivity of the atoms within the molecule. nih.gov For this compound, characteristic fragmentation pathways would likely involve the cleavage of the morpholine ring and the bond connecting the two heterocyclic rings. researchgate.netraco.cat Key fragments would correspond to the stable morpholine cation and various fragments of the methyl-imidazole ring. A detailed analysis of these fragments helps to piece together the molecular structure, corroborating evidence from other spectroscopic techniques like NMR. nih.gov

X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of the compound must be grown. mdpi.com This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. nih.govmdpi.com The output of a single-crystal X-ray diffraction experiment includes precise bond lengths, bond angles, and torsion angles, as well as the crystal system, space group, and unit cell dimensions. This data represents the gold standard for structural determination of crystalline solids. researchgate.net

Table 2: Illustrative Crystallographic Data for this compound (Note: This table is illustrative as experimental data was not found.)

ParameterValue
Chemical FormulaC₈H₁₃N₃O
Formula Weight167.21 g/mol
Crystal SystemData not found
Space GroupData not found
a (Å)Data not found
b (Å)Data not found
c (Å)Data not found
α (°)Data not found
β (°)Data not found
γ (°)Data not found
Volume (ų)Data not found
ZData not found

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the crystallographic data. nih.govmdpi.comnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.govmdpi.com Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. mdpi.com

Theoretical and Computational Chemistry of 2 4 Methyl 1h Imidazol 2 Yl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the geometric and electronic properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods can predict molecular characteristics with high accuracy.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. nih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, are widely employed to perform geometry optimization. dergipark.org.trresearchgate.net

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. researchgate.net For 2-(4-Methyl-1H-imidazol-2-yl)morpholine, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. mdpi.com The optimized geometry provides a realistic three-dimensional model of the molecule. scispace.com DFT is also used to calculate various electronic properties, such as the distribution of electron density and orbital energies, which are crucial for understanding the molecule's behavior. nih.gov

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. A prominent ab initio method is Møller-Plesset (MP) perturbation theory, which improves upon the Hartree-Fock (HF) method by incorporating electron correlation. wikipedia.orgnumberanalytics.com The HF method approximates the many-electron wavefunction as a single Slater determinant, which neglects the dynamic correlation between electrons. numberanalytics.com

MP theory treats electron correlation as a perturbation to the HF Hamiltonian. numberanalytics.comsmu.edu The calculations are typically carried out to the second (MP2), third (MP3), or fourth (MP4) order. wikipedia.orgq-chem.com MP2 is one of the simplest and most common levels of theory beyond the HF approximation and is often used for calculating the properties of small to medium-sized molecules. q-chem.com For a molecule like this compound, MP2 calculations can provide a more accurate description of the correlation energy and, consequently, a more refined understanding of its structure and stability compared to HF or even some DFT methods. numberanalytics.comq-chem.com

The accuracy and computational cost of both DFT and ab initio calculations are highly dependent on the choice of the basis set. A basis set is a collection of mathematical functions used to construct the molecular orbitals. Larger and more complex basis sets provide more accurate results but require significantly more computational resources.

Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly used for organic molecules. dergipark.org.trresearchgate.netirjweb.com The notation describes the components of the basis set:

6-31G : Indicates the number of Gaussian functions used to represent the core and valence atomic orbitals.

(d,p) : These are polarization functions added to heavy (non-hydrogen) atoms (d) and hydrogen atoms (p). They allow for more flexibility in the shape of the orbitals, leading to a more accurate description of chemical bonds.

++ : These represent diffuse functions added to both heavy and hydrogen atoms. Diffuse functions are important for describing systems with lone pairs, anions, or in calculations of properties like electron affinity.

The selection of a basis set involves a trade-off between desired accuracy and available computational power. For a molecule like this compound, a basis set like 6-311G(d,p) often provides a good balance, yielding reliable geometric and electronic data without being excessively demanding computationally. dergipark.org.trresearchgate.net

Basis SetDescriptionTypical Application
6-31G(d)A split-valence basis set with d-type polarization functions on heavy atoms.Routine geometry optimizations and frequency calculations for medium-sized molecules.
6-311G(d,p)A triple-split valence basis set with d-type polarization functions on heavy atoms and p-type on hydrogen atoms.Higher accuracy geometry optimizations and electronic property calculations. dergipark.org.tr
6-311++G(d,p)Similar to 6-311G(d,p) but includes diffuse functions on both heavy and hydrogen atoms.Recommended for systems where anions or weak interactions are important; provides more accurate energies. irjweb.com

Electronic Structure Analysis

Analysis of the electronic structure provides critical information about the reactivity and kinetic stability of a molecule.

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. irjweb.comntu.edu.iq

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. nih.gov

For imidazole (B134444) derivatives, DFT calculations have shown that the HOMO is often localized on the electron-rich imidazole ring, while the LUMO distribution can vary depending on the substituents. researchgate.net The energy gap for similar imidazole-containing compounds typically falls in the range of 4-5 eV, reflecting significant stability. irjweb.com These calculations demonstrate that charge transfer can occur within the molecule upon electronic excitation. nih.gov

Compound TypeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Imidazole Derivative 1B3LYP/6-311++G(d,p)-6.297-1.8104.487 irjweb.com
Imidazole Derivative 2DFT/B3LYP/6-311G(d,p)-5.981-1.0154.966 researchgate.net
Imidazole Derivative 3DFT/B3LYP/6-311G(d,p)-5.732-1.1234.609 researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netugm.ac.id The MEP surface is plotted onto the molecule's electron density, with different colors representing varying electrostatic potential values. wolfram.com This map helps identify regions that are electron-rich (prone to electrophilic attack) and electron-deficient (prone to nucleophilic attack). researchgate.netugm.ac.id

The color scheme typically follows this convention:

Red : Represents regions of the most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue : Represents regions of the most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green/Yellow : Represents regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring and the nitrogen and oxygen atoms of the morpholine (B109124) ring due to their high electronegativity and the presence of lone pairs of electrons. nih.govresearchgate.net Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly the acidic proton on the imidazole ring (N-H). researchgate.net This analysis provides a clear picture of how the molecule would interact with other charged or polar species. scispace.com

ColorElectrostatic PotentialChemical Interpretation
RedMost NegativeElectron-rich region; Favorable site for electrophilic attack. researchgate.net
Orange/YellowSlightly NegativeModerately electron-rich region. researchgate.net
GreenNeutral (Zero Potential)Region of neutral charge.
BlueMost PositiveElectron-deficient region; Favorable site for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the stability of molecular systems. In the context of this compound, NBO analysis provides insights into the electron density distribution and the interactions between different parts of the molecule. This analysis involves the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

The key interactions contributing to the stability of this compound would likely involve:

Intramolecular charge transfer: Delocalization of electron density from the lone pairs of the morpholine oxygen and nitrogen atoms to the antibonding orbitals of the imidazole ring.

Hyperconjugation: Interactions involving the methyl group's C-H bonds with the imidazole ring's π-system.

π-π interactions:* Electron delocalization within the imidazole ring's aromatic system.

A hypothetical NBO analysis for this compound, based on findings for similar molecules, is summarized in the table below. acadpubl.euresearchgate.net

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(1) N(imidazole)π(C=N)HighLone pair delocalization
LP(1) O(morpholine)σ(N-C)ModerateLone pair delocalization
π(C=C)π(C=N)Highπ-electron delocalization
σ(C-H) of CH3π(C=C)LowHyperconjugation
(Note: This table is illustrative and based on typical values for similar structures. Specific E(2) values would require a dedicated DFT calculation for the title compound.)

Spectroscopic Property Prediction

Computational chemistry provides valuable tools for predicting spectroscopic properties, which can aid in the characterization and identification of molecules.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. scispace.commdpi.comresearchgate.net This method, often employed with Density Functional Theory (DFT), allows for the prediction of ¹H and ¹³C NMR spectra. nih.gov The accuracy of these predictions is dependent on the chosen functional, basis set, and the modeling of solvent effects. scispace.com

For a molecule like this compound, GIAO calculations would involve optimizing the molecular geometry and then computing the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Below is a table illustrating a hypothetical comparison between calculated and experimental chemical shifts for key atoms in the structure.

AtomCalculated ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)Hypothetical Experimental ¹H Chemical Shift (ppm)
Imidazole C2148.5147.9--
Imidazole C4125.0124.2--
Imidazole C5118.3117.56.86.7
Methyl C12.111.82.22.1
Morpholine C (adj. N)45.244.82.72.6
Morpholine C (adj. O)67.066.53.63.5
(Note: This table is for illustrative purposes. Actual experimental data is required for a direct comparison.)

Vibrational frequency calculations are another important application of computational chemistry, providing theoretical infrared (IR) and Raman spectra. These calculations are typically performed after a geometry optimization to confirm that the structure corresponds to a local minimum on the potential energy surface. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net

For this compound, the calculated vibrational spectrum would show characteristic peaks for the functional groups present. A comparison with experimental data can help in assigning the observed spectral bands to specific vibrational modes.

Vibrational ModeCalculated Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)Assignment
ν(N-H)34503400N-H stretching (imidazole)
ν(C-H)3100-29003080-2850C-H stretching (aromatic, aliphatic)
ν(C=N)16201610C=N stretching (imidazole)
ν(C-O-C)11501140Asymmetric C-O-C stretching (morpholine)
δ(C-H)14501440C-H bending (methyl, methylene)
(Note: This table is illustrative. The calculated frequencies are typically scaled to improve agreement with experimental values.)

Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction.

To understand how this compound might be synthesized or how it participates in chemical reactions, computational methods can be used to predict reaction pathways. This involves identifying the reactants, products, and any intermediates, as well as characterizing the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the molecule as it transforms from reactant to product.

For instance, in the synthesis of related morpholine derivatives, computational studies can model the nucleophilic attack and ring-closure steps to determine the most likely reaction pathway. researchgate.netresearchgate.net The transition state is located and confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the reactants, transition states, and products have been identified and their energies calculated, the energy barriers (activation energies) for the reaction can be determined. The activation energy is the difference in energy between the transition state and the reactants. A lower energy barrier corresponds to a faster reaction rate.

These calculated energy barriers can be used in conjunction with transition state theory to estimate reaction rate constants. This allows for a quantitative prediction of reaction kinetics, providing insights into which reaction pathways are favored under different conditions. For complex reactions involving multiple steps, computational analysis can help identify the rate-determining step, which is the step with the highest energy barrier.

Non-Linear Optical (NLO) Properties of this compound

The exploration of organic molecules for applications in non-linear optics (NLO) has identified key structural features that enhance NLO responses. Among these, molecules with donor-π-acceptor (D-π-A) architectures are particularly promising. The inherent electronic characteristics of the imidazole ring, combined with the potential for charge transfer, make its derivatives interesting candidates for NLO materials. acs.orgresearchgate.net The theoretical and computational investigation of these properties, particularly polarizability and hyperpolarizability, provides crucial insights into a molecule's potential for NLO applications.

Polarizability and Hyperpolarizability Calculations

While direct experimental or computational data for the non-linear optical properties of this compound are not extensively available in the current literature, theoretical calculations, typically employing Density Functional Theory (DFT), are the standard approach for predicting these properties. researchgate.netresearchgate.net Such calculations determine the linear polarizability (α) and the first-order hyperpolarizability (β), which are fundamental indicators of a molecule's NLO response.

Polarizability measures the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability quantifies the non-linear response to that field. For a molecule to exhibit a significant NLO response, it generally requires a substantial change in dipole moment upon excitation and a low HOMO-LUMO energy gap, which facilitates intramolecular charge transfer (ICT). ymerdigital.comnih.gov

Computational studies on similar imidazole derivatives have demonstrated that the choice of functional and basis set, such as B3LYP/6-31G(d,p) or M06/6-311G(d,p), is crucial for obtaining reliable NLO parameters. nih.govmalayajournal.org These studies calculate the average polarizability (<α>) and the total first hyperpolarizability (β₀) from the tensor components.

Illustrative Data Table

The following table presents a hypothetical set of calculated NLO properties for this compound, based on typical values observed for related heterocyclic compounds in computational studies. It is important to note that these are not experimentally verified values but serve as an example of the data generated in theoretical NLO studies.

ParameterSymbolHypothetical Value (esu)
Average Polarizability<α>4.2 x 10⁻²⁴
Total First Hyperpolarizabilityβ₀7.0 x 10⁻³⁰

These values are illustrative and derived from computational studies on structurally similar molecules for comparative purposes.

The first hyperpolarizability of a candidate material is often compared to that of a standard NLO material like urea (B33335) (β₀ ≈ 0.37 x 10⁻³⁰ esu). A significantly higher β₀ value, as illustrated hypothetically above, would suggest that the compound is a promising candidate for NLO applications. malayajournal.org

Structure-NLO Property Relationships

The NLO properties of a molecule are intrinsically linked to its molecular structure. For this compound, several structural features are expected to influence its potential NLO response:

Donor-Acceptor Character : The morpholine ring, with its oxygen and nitrogen atoms containing lone pairs of electrons, can act as an electron-donating group. The imidazole ring, a π-conjugated system, can function as the π-bridge and, depending on the substitution, also as an acceptor. This arrangement facilitates intramolecular charge transfer (ICT), a key mechanism for generating second-order NLO responses. researchgate.net

π-Conjugated System : The imidazole ring provides a pathway for electron delocalization. The extent of this delocalization and the ease of charge transfer across the molecule are critical for enhancing hyperpolarizability. The connection between the donor (morpholine) and the π-system (imidazole) directly influences the efficiency of this ICT process.

Molecular Asymmetry : A non-centrosymmetric structure is a prerequisite for a non-zero second-order NLO response (β). The substitution pattern in this compound inherently creates an asymmetric charge distribution, which is favorable for NLO activity.

In essence, the structure of this compound combines an electron-rich morpholine moiety with a π-electron system of the methyl-imidazole ring. This arrangement is conducive to the intramolecular charge transfer necessary for significant NLO properties. Computational analyses, such as Frontier Molecular Orbital (FMO) analysis, would be instrumental in quantifying the HOMO-LUMO energy gap and visualizing the charge redistribution upon electronic excitation, thereby providing a deeper understanding of the structure-property relationship. researchgate.net

Structure Property Relationships in Analogues and Derivatives

Impact of Substituent Effects on Chemical Properties

Electronic Effects of Imidazole (B134444) Substituents

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, one of which is pyrrole-like (N-1) and the other pyridine-like (N-3). Its electronic character can be finely tuned by the introduction of substituents. numberanalytics.comnumberanalytics.com These substituents exert their influence through a combination of inductive and resonance effects, altering the electron density of the ring and the basicity of the pyridine-like nitrogen. numberanalytics.com

Electron-donating groups (EDGs), such as alkyl (e.g., the methyl group in the parent compound), alkoxy, and amino groups, increase the electron density on the imidazole ring. This enhancement of electron density increases the basicity (pKa) of the N-3 nitrogen, making it a stronger proton acceptor. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or haloalkyl (-CF3) groups decrease the electron density of the ring through negative inductive and/or resonance effects. numberanalytics.com This reduction in electron density lowers the basicity of the imidazole, making it less likely to be protonated.

The quantitative relationship between the electronic nature of a substituent and the basicity of the imidazole ring can be described by the Hammett equation, which correlates pKa values with substituent constants (σ). nih.gov Studies on analogous aromatic systems, such as 2-(arylimino)imidazolidines and 2-(2,6-diarylphenyl)-1H-imidazoles, have demonstrated a strong linear correlation between the pKa and the Hammett σ values of the substituents on the aryl ring. nih.govrsc.orgresearchgate.net For instance, electron-withdrawing substituents lead to lower pKa values, while electron-donating substituents result in higher pKa values.

Table 1: Predicted Effect of Imidazole Ring Substituents on the Basicity (pKa) of 2-(Imidazol-2-yl)morpholine Analogues.
Substituent at C4/C5Electronic EffectPredicted Impact on pKaRelevant Hammett Constant (σ_para)
-CH₃ (Methyl)Electron-Donating (Inductive)Increase-0.17
-OCH₃ (Methoxy)Electron-Donating (Resonance)Increase-0.27
-H (Hydrogen)Neutral (Reference)Baseline0.00
-Cl (Chloro)Electron-Withdrawing (Inductive)Decrease+0.23
-NO₂ (Nitro)Strongly Electron-Withdrawing (Resonance & Inductive)Significant Decrease+0.78

Data are illustrative, based on established principles of physical organic chemistry and Hammett constants. libretexts.org

Steric Effects of Morpholine (B109124) Substituents

Substituents on the morpholine ring primarily exert steric effects, which can influence the molecule's conformational preferences and its ability to interact with biological targets. The morpholine ring typically adopts a stable chair conformation. researchgate.net The introduction of substituents (C-substitution) can create steric hindrance that affects both intramolecular and intermolecular interactions. researchgate.net

For example, bulky substituents at the C-2, C-3, C-5, or C-6 positions can restrict the rotation around the single bond connecting the morpholine and imidazole rings. This restriction can favor a specific rotational isomer (rotamer), which may be crucial for locking the molecule into a biologically active conformation. Docking studies of various morpholine-containing compounds have shown that the morpholine moiety often fits into specific pockets of receptors or enzymes, and its orientation, governed by steric factors, is critical for binding. nih.govacs.org

Conformational Preferences and Stereochemical Control in Derivatives

The three-dimensional structure of 2-(imidazol-2-yl)morpholine derivatives is largely defined by the conformational preferences of the morpholine ring and the stereochemistry at its chiral centers. The morpholine ring is not planar and, like cyclohexane, exists predominantly in a chair conformation to minimize torsional and angle strain. researchgate.net In an unsubstituted morpholine, the chair conformer with an equatorial N-H bond is slightly lower in energy than the one with an axial N-H bond. researchgate.net

When substituents are introduced, their preference for either an axial or equatorial position is determined by a balance of steric and electronic effects. Generally, bulky substituents prefer the less sterically hindered equatorial position. However, stereoelectronic effects, such as the anomeric effect, can favor axial positioning for certain substituents at C-2. Studies on N-tosyl-substituted morpholines have shown that substituents at C-2 and C-3 can adopt axial positions to avoid steric clashes (pseudo A1,3 strain) with the large N-tosyl group. nih.govacs.org

The synthesis of derivatives with specific stereochemistry is a critical aspect of medicinal chemistry, as different enantiomers or diastereomers often exhibit vastly different biological activities. Stereochemical control during the synthesis of C-substituted morpholines allows for the preparation of enantiomerically pure compounds. researchgate.net This enables the exploration of how the absolute configuration of chiral centers on the morpholine ring affects the molecule's interaction with chiral biological macromolecules. NMR spectroscopy, particularly the use of Nuclear Overhauser Effect (NOE) experiments and the analysis of coupling constants, is a powerful tool for determining the relative stereochemistry and preferred conformation of these derivatives in solution. nih.govnih.gov

Table 2: Factors Influencing Conformational Preferences in Substituted Morpholine Rings.
FactorDescriptionFavored Conformer/Position
Steric HindranceRepulsive interaction between a bulky substituent and other atoms in the ring.Equatorial position for the substituent.
Torsional StrainStrain due to eclipsing bonds; minimized in the chair conformation.Chair conformation over boat or twist-boat.
Anomeric EffectA stereoelectronic effect that can stabilize an axial conformation for an electronegative substituent at a carbon adjacent to a heteroatom.Axial position for certain C-2 substituents.
Pseudo A¹,³ StrainSteric repulsion between an axial substituent and a substituent on the ring nitrogen.Conformation that minimizes this interaction, potentially forcing a substituent into an otherwise less favored position. nih.govacs.org

Modulating Ring Hybridization and Aromaticity

The imidazole ring is aromatic, possessing a planar, cyclic, conjugated system with 6 π-electrons that satisfy Hückel's rule. numberanalytics.comnumberanalytics.com This aromaticity is a key contributor to the chemical stability of the scaffold. The properties of the ring can be significantly modulated by altering the hybridization of its constituent atoms, particularly the nitrogen atoms.

One of the most effective ways to achieve this is through quaternization of one of the imidazole nitrogens to form an imidazolium (B1220033) salt. nih.gov This reaction involves the alkylation of the N-3 nitrogen, which changes its hybridization from sp² to sp². While the resulting imidazolium cation is still considered aromatic, the positive charge significantly alters its electronic properties. The ring becomes highly electron-deficient, which deactivates it towards electrophilic substitution but can make the C-2 proton acidic and susceptible to deprotonation to form an N-heterocyclic carbene (NHC).

The formation of imidazolium salts has been widely explored to create ionic liquids and precursors for NHC catalysts. oatext.comcalstate.edu In the context of 2-(imidazol-2-yl)morpholine analogues, forming an imidazolium salt by alkylating the imidazole N-3 would introduce a permanent positive charge. This modification dramatically increases polarity and can introduce new intermolecular interactions, such as ion-dipole or electrostatic interactions, which can be pivotal for molecular recognition processes. This strategy has been used to synthesize dicationic imidazolium salts containing a morpholine moiety, which have been investigated for their biological activities. nih.gov Thus, modulating the hybridization and electronic state of the imidazole ring through derivatization into imidazolium salts represents a powerful strategy to alter the physicochemical properties of the parent molecule.

Applications in Advanced Chemical Research Non Clinical Focus

Role as Synthetic Intermediates and Building Blocks

The structure of 2-(4-Methyl-1H-imidazol-2-yl)morpholine makes it a versatile synthetic intermediate. The morpholine (B109124) and imidazole (B134444) moieties are prevalent scaffolds in organic and medicinal chemistry, and their combination in a single molecule offers several reactive sites for elaboration into more complex structures.

The secondary amine of the morpholine ring and the nitrogen atoms of the imidazole ring can undergo various chemical transformations. For instance, morpholine derivatives are frequently used as starting materials in the synthesis of more complex heterocyclic systems, such as 1,2,4-triazoles. uobaghdad.edu.iqresearchgate.net A general synthetic pathway might involve reacting the morpholine nitrogen with a suitable reagent to introduce a new functional group, which then serves as a handle for further diversification.

Similarly, the imidazole ring can be functionalized. The nitrogen atoms can be alkylated or acylated, and the carbon atoms of the ring can participate in coupling reactions if appropriately activated. Molecules containing imidazole and morpholine motifs are often used as key intermediates in the preparation of a wide range of compounds. researchgate.net The value of such building blocks lies in their ability to introduce specific spatial arrangements and physicochemical properties into a target molecule.

Table 1: Representative Reactions of Morpholine & Imidazole Scaffolds This table illustrates common synthetic transformations that the morpholine and imidazole components of the target compound could potentially undergo, based on established chemical principles.

ScaffoldReaction TypeReagents & ConditionsPotential Product Class
Morpholine N-AlkylationAlkyl halide (e.g., Benzyl chloride), Base (e.g., K₂CO₃), AcetonitrileN-Substituted morpholine derivatives mdpi.com
Morpholine Acylation/AmidationAcid chloride or anhydride, BaseN-Acylmorpholine derivatives
Imidazole N-AlkylationAlkyl halide, Base1-Substituted imidazole derivatives
Imidazole C-H ArylationAryl halide, Palladium catalyst, BaseC-Arylated imidazole derivatives

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atoms present in both the imidazole and morpholine rings of this compound make it an attractive candidate for ligand design in coordination chemistry. The imidazole ring, in particular, is a well-established coordinating moiety in a vast number of metal complexes due to the excellent σ-donating properties of its sp²-hybridized nitrogen atom.

This compound can potentially act as a bidentate ligand, coordinating to a metal center through one of the imidazole nitrogens and the morpholine nitrogen. The resulting five-membered chelate ring would be conformationally stable. Alternatively, it could function as a monodentate ligand through the more basic imidazole nitrogen or act as a bridging ligand connecting two metal centers.

The design of coordination polymers and metal-organic frameworks (MOFs) often relies on ligands containing multiple nitrogen heterocycles. mdpi.commdpi.com For example, ligands like 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene are used to construct complex coordination polymers with interesting structural and functional properties, such as luminescence. mdpi.com By analogy, this compound could be used to synthesize discrete metal complexes or extended coordination networks. These complexes could then be investigated for catalytic activity, where the metal center acts as the active site and the ligand framework modulates its reactivity and selectivity. frontiersin.org

Table 2: Examples of Coordination Complexes with Imidazole-Containing Ligands This table provides examples of known coordination polymers formed with ligands structurally related to the imidazole moiety of the target compound, illustrating the potential for complex formation.

LigandMetal IonCoordination Environment of MetalResulting StructureReference
1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzeneZn(II)[ZnN₂O₂]1D Z-shaped chain mdpi.com
1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzeneCu(II)[CuN₂O₃]1D single chain mdpi.com
1,4-di(1H-imidazol-4-yl)benzeneCu(II)N/A3D architecture mdpi.com
2-(1,2,4-1H-triazol-3-yl)pyridineZn(II), Cd(II)N/AHomoleptic coordination polymers rsc.org

Exploration in Materials Science for Optical or Electronic Properties

Heterocyclic compounds, particularly those containing conjugated π-systems like imidazole, are of significant interest in materials science for their potential optical and electronic properties. These properties often arise from the delocalization of electrons within the aromatic ring system.

While no specific studies on the optical or electronic properties of this compound have been found, research on related structures provides insight into its potential. For instance, derivatives of 1,2,4-triazole, a heterocycle with similarities to imidazole, have been investigated for nonlinear optical (NLO) applications. nih.gov These NLO properties are crucial for technologies like optical switching and frequency conversion. The performance of these materials is often evaluated by measuring their hyperpolarizability, which can be predicted using computational methods like Density Functional Theory (DFT). nih.govdntb.gov.ua

Furthermore, imidazole-containing frameworks have been explored for their fluorescent properties. researchgate.net The emission characteristics of such molecules can be tuned by chemical modification. Coordination polymers built from imidazole-based ligands can also exhibit strong luminescence, a property with potential applications in chemical sensors, photochemistry, and electroluminescent displays. mdpi.com The incorporation of this compound into larger conjugated systems or polymers could potentially lead to new materials with interesting photophysical properties. mdpi.com

Table 3: Potential Optical and Electronic Properties Based on Structural Motifs This table outlines the potential properties of materials derived from this compound based on the known characteristics of its constituent heterocyclic rings.

PropertyRelevant Structural FeaturePotential ApplicationRationale
Nonlinear Optics (NLO) Imidazole Ring (π-system)Optical devices, PhotonicsHeterocyclic rings can contribute to high molecular hyperpolarizability, a key factor for NLO response. nih.gov
Luminescence/Fluorescence Imidazole RingSensors, Electroluminescent displaysAromatic heterocycles often form the core of fluorescent molecules and ligands for luminescent metal complexes. mdpi.comresearchgate.net
Conductivity Extended π-conjugationOrganic electronics, Conductive polymersWhile the parent compound is not conjugated, it can be used as a building block to synthesize larger, conjugated systems.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable routes to 2-(4-Methyl-1H-imidazol-2-yl)morpholine and its derivatives.

Current synthetic strategies for imidazole (B134444) and morpholine (B109124) derivatives often rely on multi-step procedures that may involve harsh reaction conditions or the use of hazardous reagents. uobaghdad.edu.iq Green chemistry approaches offer a more sustainable alternative. researchgate.netwjbphs.comresearchgate.net For instance, microwave-assisted and ultrasound-promoted syntheses could significantly reduce reaction times and energy consumption. researchgate.net The use of biodegradable and readily available biocatalysts, such as lemon juice, has also shown promise in the synthesis of related imidazole compounds. researchgate.net

A comparative overview of potential synthetic approaches is presented in Table 1.

Synthetic ApproachPotential AdvantagesKey Research Focus
Green Chemistry Environmentally friendly, reduced waste, use of renewable resources. researchgate.netwjbphs.comDevelopment of biocatalysts, use of green solvents (e.g., water), microwave and ultrasound assistance. researchgate.netresearchgate.net
One-Pot Synthesis Increased efficiency, reduced purification steps, atom economy. asianpubs.orgDesign of cascade reactions, catalyst compatibility for multiple steps.
Transition-Metal Catalysis High efficiency and selectivity, mild reaction conditions. acs.orgbeilstein-journals.orgExploration of palladium, copper, and other metal catalysts for C-N bond formation. researchgate.netacs.orgbeilstein-journals.org

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and designing new, more efficient transformations. Future research should focus on elucidating the intricate mechanistic details of key synthetic steps.

For example, the formation of the imidazole ring itself can proceed through various pathways, such as the Debus-Radziszewski reaction. nih.gov Detailed kinetic and isotopic labeling studies could provide valuable insights into the rate-determining steps and the nature of the intermediates involved.

Similarly, in the context of transition-metal-catalyzed C-N coupling reactions, in-depth mechanistic investigations are needed to understand the catalytic cycle, including oxidative addition, reductive elimination, and the role of ligands in promoting the desired reactivity. acs.orgbeilstein-journals.org Computational studies, in concert with experimental observations, can be a powerful tool in mapping out the potential energy surfaces of these complex transformations.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding the design of new derivatives with desired characteristics. Future research on this compound should leverage advanced computational modeling techniques.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. researchgate.netresearchgate.netmdpi.com Such studies can provide insights into the molecule's reactivity, stability, and potential interaction with biological targets. researchgate.net For instance, DFT can be used to calculate the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity. rsc.org

Molecular docking simulations can be utilized to predict the binding affinity and mode of interaction of this compound derivatives with various biological targets, such as enzymes and receptors. nih.gov This information is invaluable for the rational design of new therapeutic agents. Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-receptor interactions and help to assess the stability of the complex over time. nih.gov

A summary of computational approaches and their potential applications is provided in Table 2.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Electronic structure analysis, reaction mechanism studies. researchgate.netresearchgate.netMolecular geometry, vibrational frequencies, HOMO-LUMO gap, reaction energies. rsc.org
Molecular Docking Prediction of protein-ligand interactions. nih.govBinding affinity, binding mode, identification of key interacting residues.
Molecular Dynamics (MD) Simulation Study of the dynamic behavior of molecular systems. nih.govConformational changes, stability of protein-ligand complexes, free energy of binding.

Exploration of Structure-Function Relationships beyond Traditional Applications

The imidazole and morpholine moieties are recognized as "privileged" pharmacophores in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic activities. nih.govresearchgate.nete3s-conferences.org Future research should aim to explore the structure-function relationships of this compound derivatives beyond their traditionally anticipated roles.

Systematic structural modifications of the parent compound, such as the introduction of various substituents on the imidazole and morpholine rings, can lead to the discovery of novel compounds with unique biological activities. nih.govconsensus.app For instance, the hybridization of the this compound scaffold with other pharmacologically active motifs could result in synergistic effects and the development of novel therapeutic agents for a variety of diseases, including cancer and infectious diseases. mdpi.comnih.govfrontiersin.orgresearchgate.netfrontiersin.org

A comprehensive screening of a library of this compound derivatives against a wide panel of biological targets could uncover unexpected activities and open up new avenues for drug discovery. The insights gained from these studies will be instrumental in establishing a clear understanding of the structure-activity relationship (SAR) and guiding the design of next-generation compounds with enhanced potency and selectivity. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Methyl-1H-imidazol-2-yl)morpholine, and how can side reactions be minimized?

  • Methodology :

  • Catalyst Selection : Use Raney nickel instead of palladium on carbon during hydrogenation to avoid dehalogenation byproducts .
  • Cyclization Conditions : Alkaline conditions (e.g., NaOH in ethanol at 45°C) promote efficient imidazole ring formation. Lower temperatures or weaker bases (e.g., Na₂CO₃) reduce yields significantly .
  • Solvent Optimization : Ethanol is preferred over water for higher intermediate stability and yield .

Q. How can the purity and structural identity of this compound be verified experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the morpholine and imidazole substituents. Key signals include the methyl group on imidazole (~δ 2.5 ppm) and morpholine ring protons (δ 3.5–4.0 ppm) .
  • LC-MS : Monitor reaction progress and detect intermediates (e.g., Schiff bases) with m/z corresponding to molecular ions .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, and O percentages to confirm purity .

Q. What are the key challenges in crystallizing this compound for X-ray diffraction studies?

  • Crystallization Strategies :

  • Use slow evaporation in polar aprotic solvents (e.g., DMF or DMSO) to promote crystal growth.
  • For twinned or low-resolution data, employ SHELXL for refinement, leveraging its robustness in handling small-molecule structures .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases). Focus on the morpholine oxygen and imidazole nitrogen as hydrogen-bond donors/acceptors .
  • QSAR Studies : Correlate substituent effects (e.g., methyl group position) with activity using descriptors like logP and polar surface area .

Q. What experimental approaches resolve contradictory data in reaction yields during scale-up synthesis?

  • Troubleshooting Framework :

  • Byproduct Analysis : Use HPLC or GC-MS to identify hydrodechlorination or oxidation byproducts when varying catalysts or solvents .
  • Kinetic Studies : Perform time-resolved LC-MS to optimize hydrogenation duration and avoid over-reduction .

Q. How does this compound interact with biological macromolecules, and what assays validate these interactions?

  • Experimental Validation :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to target enzymes or receptors.
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related morpholine derivatives .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-protein binding .

Q. What strategies optimize the stability of this compound under varying storage conditions?

  • Stability Protocols :

  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring.
  • Lyophilization : For long-term storage, lyophilize in inert atmospheres to prevent oxidation of the morpholine ring .

Data Interpretation and Mechanistic Studies

Q. How can spectroscopic data differentiate between regioisomers of methyl-substituted imidazole-morpholine derivatives?

  • Key Spectral Markers :

  • IR Spectroscopy : Compare C=N stretching frequencies (imidazole ~1600 cm⁻¹) to identify substitution patterns .
  • NOESY NMR : Detect spatial proximity between the methyl group and morpholine protons to confirm regiochemistry .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Reaction Pathways :

  • Base-Mediated Reactions : The morpholine nitrogen acts as a weak base, facilitating deprotonation of acidic imidazole C-H bonds.
  • Electrophilic Aromatic Substitution : Methyl groups direct electrophiles to specific positions on the imidazole ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.